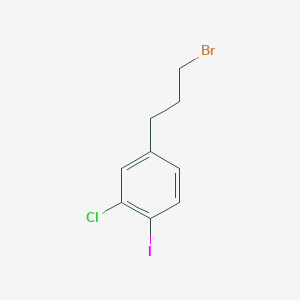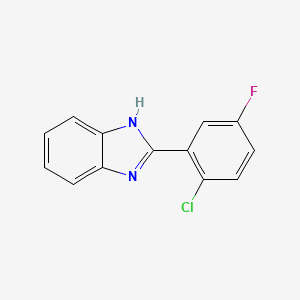
Hexanediamide, N,N'-bis(1,1-dimethylethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexanediamide, N,N’-bis(1,1-dimethylethyl)- is a chemical compound with the molecular formula C14H28N2O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexanediamide, N,N’-bis(1,1-dimethylethyl)- typically involves the reaction of 1,6-hexanediamine with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane and a catalyst to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Hexanediamide, N,N’-bis(1,1-dimethylethyl)- is scaled up using continuous-flow processes. These processes involve the use of fixed-bed reactors and optimized reaction conditions to achieve high yields and purity. The continuous-flow process enhances mass transfer and reduces reaction time, making it more efficient than traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Hexanediamide, N,N’-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction may produce amines .
Scientific Research Applications
Hexanediamide, N,N’-bis(1,1-dimethylethyl)- has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including potential use in drug development.
Industry: Utilized in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of Hexanediamide, N,N’-bis(1,1-dimethylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Hexanediamide, N,N’-di-benzoyloxy: Known for its antitumor and anaphylactic activities.
N,N’-Dimethylethylenediamine: Used as a chelating agent and in the preparation of metal complexes.
Uniqueness
Hexanediamide, N,N’-bis(1,1-dimethylethyl)- is unique due to its specific structural properties and the range of reactions it can undergo. Its versatility in various chemical reactions and applications sets it apart from similar compounds .
Properties
CAS No. |
69319-21-7 |
|---|---|
Molecular Formula |
C14H28N2O2 |
Molecular Weight |
256.38 g/mol |
IUPAC Name |
N,N'-ditert-butylhexanediamide |
InChI |
InChI=1S/C14H28N2O2/c1-13(2,3)15-11(17)9-7-8-10-12(18)16-14(4,5)6/h7-10H2,1-6H3,(H,15,17)(H,16,18) |
InChI Key |
YPESXBJFZNIKFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)CCCCC(=O)NC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


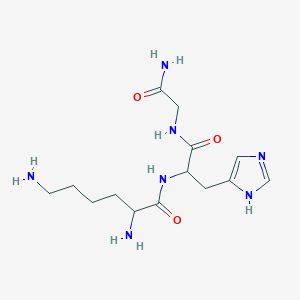
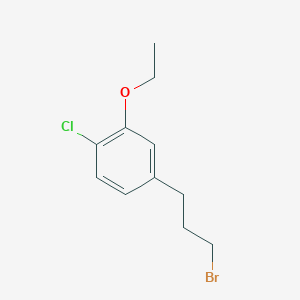

![(4aR)-4-ethenyl-4a-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one](/img/structure/B14069250.png)
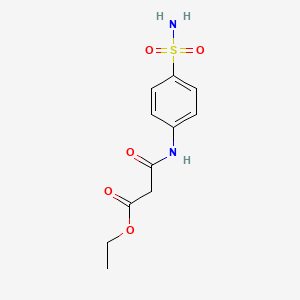
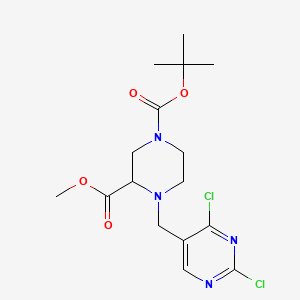
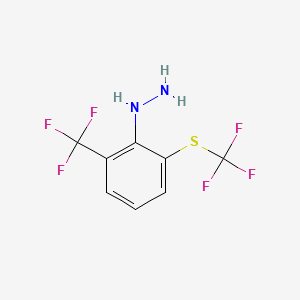
![[2-Chloro-4-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069269.png)

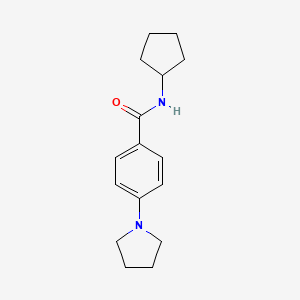
![[2-Chloro-3-(3,4,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14069300.png)

